molecular formula C4H14Cl2N2O B2422750 O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride CAS No. 2848-78-4

O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride

Cat. No.: B2422750
CAS No.: 2848-78-4
M. Wt: 177.07
InChI Key: UBVSMBHQHHGRSR-UHFFFAOYSA-N
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Description

“O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride” is a type of hydroxylamine derivative . Hydroxylamines are a class of organic compounds that contain a hydroxyamine functional group (NH2OH). They are often used as reducing agents in organic synthesis .


Synthesis Analysis

The synthesis of O-substituted hydroxylamines, such as “this compound”, can be achieved through various methods. One common method involves the O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method involves a Pd-catalyzed O-arylation of ethyl acetohydroximate as an hydroxylamine equivalent with aryl chlorides, bromides, and iodides .


Chemical Reactions Analysis

Hydroxylamines, including “this compound”, have shown remarkable potential as electrophilic aminating agents and as a source of the amino group . They facilitate stereo- and regioselective C–N, N–N, O–N, and S–N bond-formation reactions and intra-molecular cyclizations without the requirement of expensive metal catalysts .


Physical and Chemical Properties Analysis

“this compound” is a salt with a melting point of 167-172 degrees Celsius .

Scientific Research Applications

  • Synthesis and Chemical Reactivity : This compound is used in the synthesis of various chemical structures. For instance, it has been involved in the preparation of mesoxalaldehyde 2-arylhydrazones and ethyl 2-arylhydrazono-3-oxopropionates, which are key intermediates for synthesizing pyrazoles and arylazolopyrimidines (Makhseed, Hassaneen, & Elnagdi, 2007).

  • Antimicrobial Properties : Certain derivatives of this compound have shown significant antibacterial and antifungal activities. A study synthesized a series of 1,2,3,4-tetrahydro-2-(hydroxyimino)-6-methyl/1,6-dimethyl-4-phenyl pyrimidine-5-carboxylic acid derivatives, which displayed promising antimicrobial properties (Shastri, 2019).

  • Cancer Chemotherapy : The compound has been studied in the context of cancer chemotherapy, specifically in the development of novel anti-tumor agents. For example, TAS-103, which contains the [2-(dimethylamino)ethyl]amino group, has shown efficacy in inhibiting topoisomerase I and II activities and has been evaluated in liposomal forms for enhanced anti-tumor effects (Shimizu et al., 2002).

  • Diffusion and Controlled Release in Drug Delivery : The compound has applications in the development of pH-sensitive hydrogels for controlled drug release. A study focused on hydrogels composed of 2-(dimethylamino)ethylmethacrylate and 2-hydroxyethylacrylate, highlighting their potential in anticancer drug delivery applications (Eswaramma, Krishna Rao, & Madhusudana Rao, 2016).

  • Neurotransmitter Uptake Inhibition : Research has shown that certain derivatives of this compound inhibit neurotransmitter uptake, suggesting potential applications in antidepressant drug development. For example, Wy-45,030, a compound related to O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride, demonstrated inhibitory effects on neurotransmitter uptake in rat brains (Muth et al., 1986).

  • Pharmacological Research Tools : Some derivatives are used as pharmacological research tools. For instance, 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride was identified as a nonpeptidic agonist of the urotensin-II receptor, useful for pharmacological studies and as a potential drug lead (Croston et al., 2002).

Mechanism of Action

The oxygen atom of hydroxylamines acts as a reactive nucleophile in transition-metal-catalyzed allylic substitutions . In the palladium-catalyzed O-allylic substitution of hydroxylamines with allylic carbonate, linear hydroxylamines are formed .

Safety and Hazards

The safety data sheet for a similar compound, hydroxylamine hydrochloride, indicates that it may be corrosive to metals, toxic if swallowed, harmful in contact with skin, and may cause skin irritation, serious eye irritation, and allergic skin reaction . It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure .

Future Directions

The future of “O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride” and similar compounds lies in their potential as electrophilic aminating agents . Their ability to facilitate various bond-formation reactions and intra-molecular cyclizations without the need for expensive metal catalysts makes them valuable tools in organic synthesis .

Properties

IUPAC Name

O-[2-(dimethylamino)ethyl]hydroxylamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O.2ClH/c1-6(2)3-4-7-5;;/h3-5H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVSMBHQHHGRSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCON.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2848-78-4
Record name O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride
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